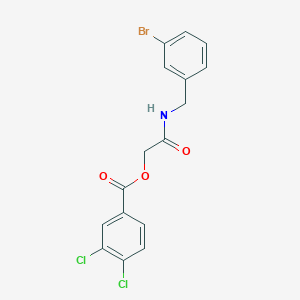
2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4-dichlorobenzoate, also known as BBOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BBOB belongs to the class of organic compounds known as benzoic acid esters and is primarily used as a reagent in organic synthesis.
Applications De Recherche Scientifique
Photodynamic Therapy and Cancer Treatment
Research has demonstrated the potential of zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups that include structures similar to 2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4-dichlorobenzoate, for use in photodynamic therapy. These compounds exhibit promising properties as photosensitizers, indicated by their high singlet oxygen quantum yield and appropriate photodegradation quantum yield. Such characteristics are critical for Type II mechanisms in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Anti-Cancer Drugs
Compounds structurally related to this compound have been used as key intermediates in the synthesis of certain anti-cancer drugs. These drugs function by inhibiting thymidylate synthase, a crucial enzyme in DNA synthesis. The synthetic pathways often involve brominated intermediates similar to the subject compound (Sheng-li, 2004).
Antioxidant Properties
Studies have shown that derivatives of this compound, particularly those involving bromophenyl groups, exhibit significant antioxidant activity. This activity is particularly notable in inhibiting superoxide generation in mitochondria, both in liver tissues and in transformed tumor tissues. Such antioxidant properties could have therapeutic implications in conditions where oxidative stress plays a role (Kushnir et al., 2015).
Preparation of HIV Protease Inhibitors
Related compounds have been used as synthetic intermediates in the preparation of hydroxyethylamine-based HIV protease inhibitors. These inhibitors play a crucial role in the management of HIV/AIDS. The synthesis process involves steps that generate structures analogous to this compound (Beaulieu & Wernic, 1996).
Propriétés
IUPAC Name |
[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2NO3/c17-12-3-1-2-10(6-12)8-20-15(21)9-23-16(22)11-4-5-13(18)14(19)7-11/h1-7H,8-9H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLJMSXLAVULOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)COC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

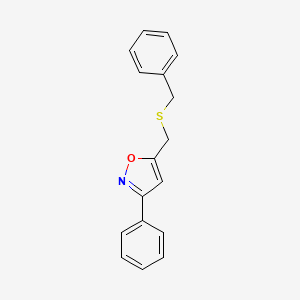
![(2E,3E)-1-{[1,1'-biphenyl]-4-yl}-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-3-(methoxyimino)propan-1-one](/img/structure/B2357912.png)
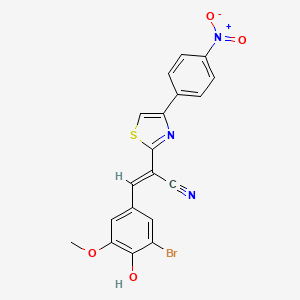
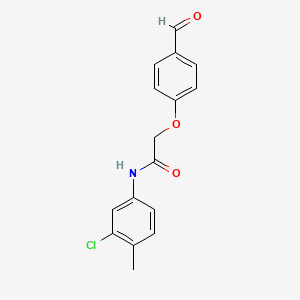
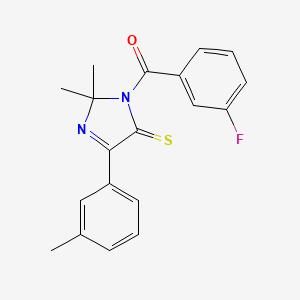

![3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2357923.png)


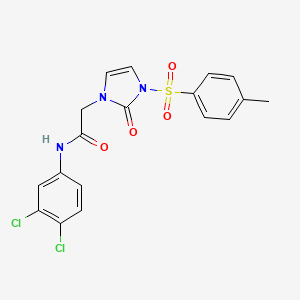

![N-(4-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2357932.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B2357933.png)
![2'H-spiro[cyclopropane-1,1'-naphthalen]-4'(3'H)-one](/img/structure/B2357934.png)